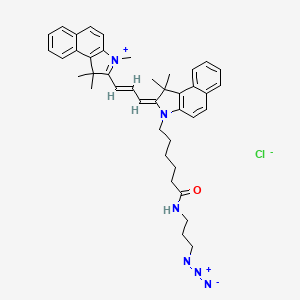
Cyanine3.5 azide (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine3.5 azide (chloride) is a potent green fluorescent dye that is widely used in scientific research. This compound is an analog of Cyanine3.5 azide and is known for its high efficiency in click chemistry applications. It has an excitation wavelength of 591 nm and an emission wavelength of 604 nm . The compound is particularly useful in labeling biological molecules for fluorescence imaging and other fluorescence-based biochemical analyses .
準備方法
The synthesis of Cyanine3.5 azide (chloride) involves the use of click chemistry, a method that allows for the efficient and selective tagging of molecules. The compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . The reaction conditions typically involve the use of copper catalysts and can be performed in both aqueous and organic solvents. Industrial production methods for Cyanine3.5 azide (chloride) are similar to those used in laboratory settings, with the added emphasis on scalability and purity .
化学反応の分析
Cyanine3.5 azide (chloride) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and can be performed under mild conditions. Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are stable bioconjugates, which are useful in various biological and chemical applications .
科学的研究の応用
Cyanine3.5 azide (chloride) has a wide range of applications in scientific research. In chemistry, it is used for the labeling of peptides, proteins, and oligonucleotides for fluorescence imaging . In biology, it is employed in the study of cellular processes and the detection of biomolecules. In medicine, Cyanine3.5 azide (chloride) is used in diagnostic assays and imaging techniques to detect diseases such as cancer . Additionally, the compound is used in the industry for the development of fluorescent probes and sensors .
作用機序
The mechanism of action of Cyanine3.5 azide (chloride) involves its ability to selectively react with alkyne groups through click chemistry. The azide group in the compound undergoes a cycloaddition reaction with the alkyne group, forming a stable triazole linkage . This reaction is highly specific and efficient, making Cyanine3.5 azide (chloride) an ideal reagent for bioconjugation and labeling applications. The molecular targets and pathways involved in this process are primarily related to the functional groups present in the molecules being labeled .
類似化合物との比較
Cyanine3.5 azide (chloride) is unique in its high efficiency and specificity in click chemistry reactions. Similar compounds include Texas Red®, Alexa Fluor 594, BODIPY® TR, and DyLight 594, all of which have similar fluorescence properties . Cyanine3.5 azide (chloride) stands out due to its superior photostability and quantum yield, making it a preferred choice for long-term imaging and labeling applications .
特性
分子式 |
C41H47ClN6O |
|---|---|
分子量 |
675.3 g/mol |
IUPAC名 |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C41H46N6O.ClH/c1-40(2)35(46(5)33-24-22-29-15-8-10-17-31(29)38(33)40)19-13-20-36-41(3,4)39-32-18-11-9-16-30(32)23-25-34(39)47(36)28-12-6-7-21-37(48)43-26-14-27-44-45-42;/h8-11,13,15-20,22-25H,6-7,12,14,21,26-28H2,1-5H3;1H |
InChIキー |
FGBPZBZWQKSBCN-UHFFFAOYSA-N |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


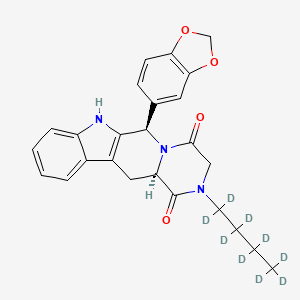
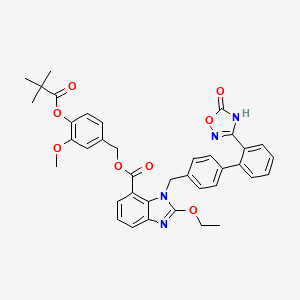
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)

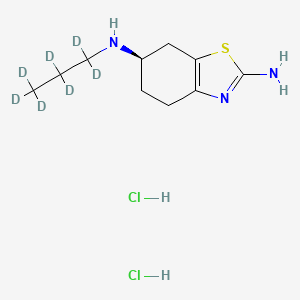


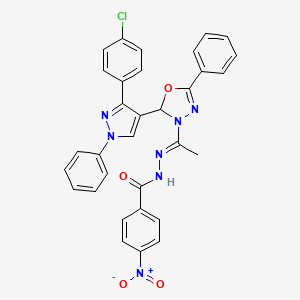
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
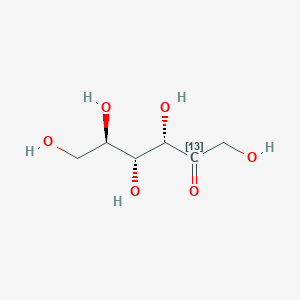

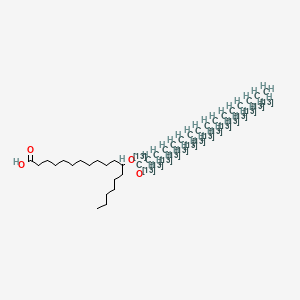
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
